molecular formula C6H3FINO2 B1388184 2-Fluoro-4-iodonicotinic acid CAS No. 884494-51-3

2-Fluoro-4-iodonicotinic acid

Cat. No.: B1388184
CAS No.: 884494-51-3
M. Wt: 267 g/mol
InChI Key: QKPLTGKHTYHYLU-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodonicotinic acid is a chemical compound with the molecular formula C6H3FINO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are replaced by fluorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodonicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the use of diethyl ether and methanol as solvents, with trimethylsilyldiazomethane as a reagent. The reaction is carried out under a nitrogen atmosphere at room temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-iodonicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation processes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products.

Scientific Research Applications

2-Fluoro-4-iodonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodonicotinic acid is primarily related to its ability to interact with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the context. The fluorine and iodine atoms in the molecule contribute to its unique reactivity and binding properties, allowing it to modulate various biochemical pathways .

Comparison with Similar Compounds

  • 2-Fluoro-4-chloronicotinic acid
  • 2-Fluoro-4-bromonicotinic acid
  • 2-Fluoro-4-iodopyridine-3-carboxylic acid

Comparison: Compared to its analogs, 2-Fluoro-4-iodonicotinic acid is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These differences can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-fluoro-4-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLTGKHTYHYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660498
Record name 2-Fluoro-4-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-51-3
Record name 2-Fluoro-4-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluoro-4-iodopyridine-3-carboxaldehyde (10.0 g, 39.8 mmol) in tert-butanol (350 mL) and water (100 mL) at room temperature were added 2-methyl-2-butene (42.1 ml, 398 mmol), sodium phosphate, monobasic, monohydrate (60.5 g, 438 mmol) and sodium chlorite (18.0 g, 199 mmol). The reaction mixture was stirred at room temperature for 75 min. The reaction mixture was diluted with dichloromethane and a 6M aqueous solution of hydrochloric acid was added until pH ˜2. The water layer was extracted with dichloromethane. The organic phase was dried over MgSO4, filtered and concentrated in vacuo. Purification by MPLC (CH2Cl2/MeOH+1% AcOH: 100/0 to 80/20) afforded 2-fluoro-4-iodonicotinic acid (10.63 g, 39.8 mmol, 100% yield). MS (ESI pos. ion) m/z: 268 (MH+). Calc'd exact mass for C6H3FINO2: 267.
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42.1 mL
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350 mL
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18 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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